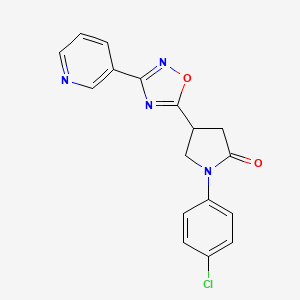
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazole ring, all attached to a pyrrolidinone core. Its intricate molecular architecture makes it a subject of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Formation of the Pyrrolidinone Core: The final step involves the formation of the pyrrolidinone core through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-3-5-14(6-4-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-2-1-7-19-9-11/h1-7,9,12H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPEFKBJWAHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate](/img/structure/B2541871.png)
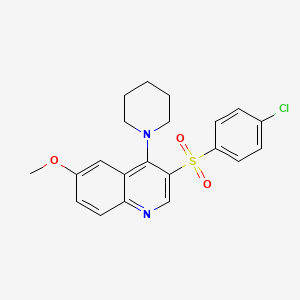
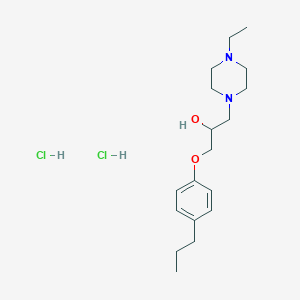
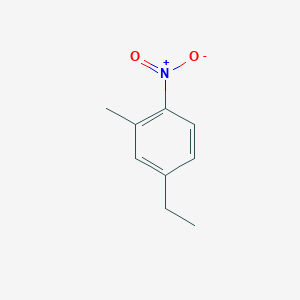
![N-(4-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2541880.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)
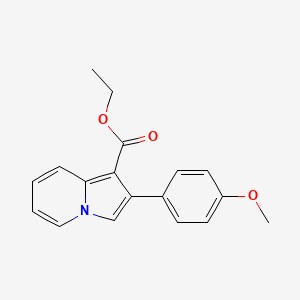
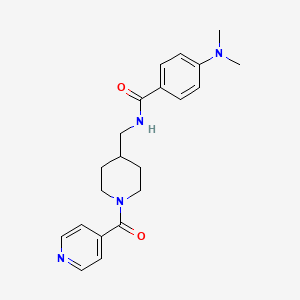
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2541888.png)
![N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2541890.png)
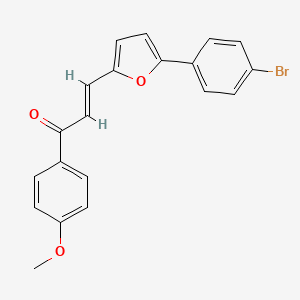
![3-methyl-N-{5-methyl-2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2541893.png)

